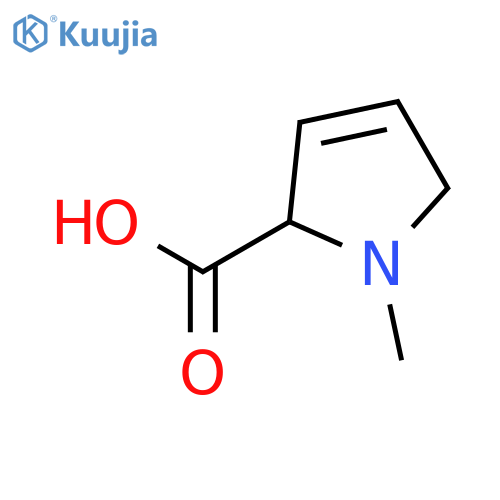Cas no 1256642-90-6 (1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid)

1256642-90-6 structure
商品名:1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid(SALTDATA: HCl)
- 1-methyl-2,5-dihydropyrrole-2-carboxylic acid
- AKOS006316145
- 1256642-90-6
- SCHEMBL12798692
-
- MDL: MFCD18381889
- インチ: InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2-3,5H,4H2,1H3,(H,8,9)
- InChIKey: IXTVQMZAYAYIJB-UHFFFAOYSA-N
- ほほえんだ: CN1CC=CC1C(=O)O
計算された属性
- せいみつぶんしりょう: 127.063328530g/mol
- どういたいしつりょう: 127.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 239.9±40.0 °C at 760 mmHg
- フラッシュポイント: 98.9±27.3 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813100-250mg |
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
1256642-90-6 | 95% | 250mg |
¥9243.00 | 2024-08-09 |
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
1256642-90-6 (1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid) 関連製品
- 4043-88-3((2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid)
- 3395-35-5(2,5-Dihydro-1H-pyrrole-2-carboxylic acid)
- 58640-72-5((R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量